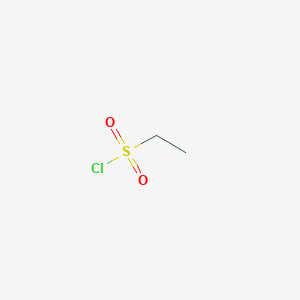

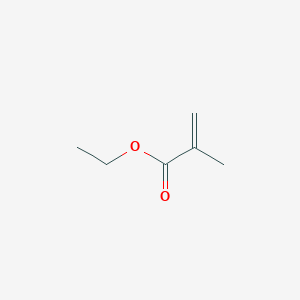

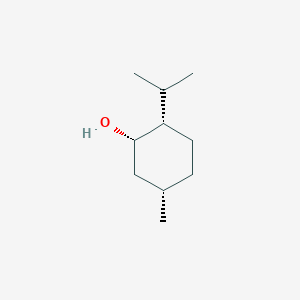

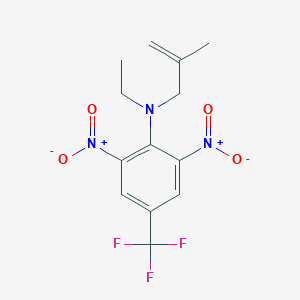

![molecular formula C14H17NO2 B166190 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one CAS No. 135782-11-5](/img/structure/B166190.png)

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one

描述

The compound “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound1. However, it is structurally similar to other compounds such as “2-Benzylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carbonitrile” and “Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate” which have been studied12.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of pyrrol-2-yl- and pyrazol-4-ylmethylidene derivatives of betulin and allobetulin involves Aldol-crotonic condensation of allobetulone and betulonic aldehyde with N-substituted pyrrole-2- and pyrazole-4-carbaldehydes3. However, the specific synthesis process for “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” is not explicitly provided in the literature. However, similar compounds like “2-Benzylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carbonitrile” have a molecular formula of C15H18N2O1.Chemical Reactions Analysis

The specific chemical reactions involving “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not readily available in the literature. However, similar compounds like 2H-Pyran undergo various reactions including phase change reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not explicitly provided in the literature. However, similar compounds like 3,4-dihydro-2H-pyran have been studied for their conformational potential energy surfaces and cationic structure6.安全和危害

The safety and hazards associated with “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not explicitly mentioned in the literature.

未来方向

The future directions for the study of “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not explicitly mentioned in the literature. However, similar compounds like 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) have been synthesized and loaded in graphene aerogels for use as high-performance anode material for lithium-ion batteries7.

属性

IUPAC Name |

2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCRTPSFIQQHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392818 | |

| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one | |

CAS RN |

135782-11-5 | |

| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

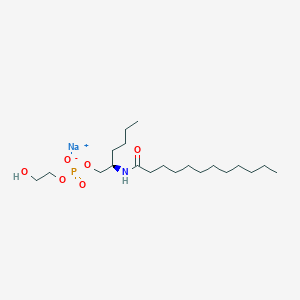

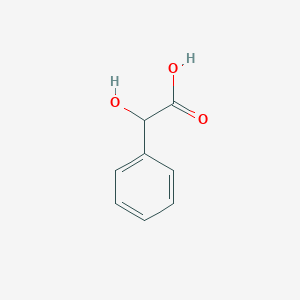

![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)